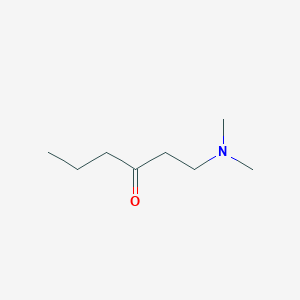

1-(Dimethylamino)hexan-3-one

説明

1-(Dimethylamino)hexan-3-one (CAS: 59127-76-3) is a tertiary amine-containing aliphatic ketone with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. Structurally, it features a dimethylamino group (-N(CH₃)₂) at position 1 and a ketone group at position 3 of a six-carbon chain. This compound is characterized by its low hydrogen-bond donor count (0) and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents . It is primarily utilized as a synthetic intermediate in organic chemistry, though its applications are less documented compared to structurally related compounds. Key synonyms include AGN-PC-00LXGS and CTK1D9645, with its InChIKey being XAYZHSYRARODMC-UHFFFAOYSA-N .

特性

CAS番号 |

59127-76-3 |

|---|---|

分子式 |

C8H17NO |

分子量 |

143.23 g/mol |

IUPAC名 |

1-(dimethylamino)hexan-3-one |

InChI |

InChI=1S/C8H17NO/c1-4-5-8(10)6-7-9(2)3/h4-7H2,1-3H3 |

InChIキー |

XAYZHSYRARODMC-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)CCN(C)C |

製品の起源 |

United States |

類似化合物との比較

6-Dimethylamino-5-methyl-4,4-diphenylhexan-3-one (Isoamidone)

- Structure : Differs by the addition of two phenyl groups at position 4 and a methyl group at position 5 .

- Molecular Formula: C₂₁H₂₅NO

- Key Properties: Used in pharmaceuticals (e.g., combined with iopydol in Hytrast) due to its opioid receptor affinity . The diphenyl groups enhance lipophilicity and metabolic stability, contrasting with the simpler aliphatic chain of 1-(dimethylamino)hexan-3-one.

2-(Diethylamino)-1-phenyl-hexan-1-one (N,N-Diethyl Hexedrone)

- Structure: Features a phenyl group at the ketone position and a diethylamino (-N(C₂H₅)₂) group at position 2.

- Molecular Formula: C₁₆H₂₅NO

- Key Properties: A stimulant compound identified in seized materials, with higher lipophilicity due to the phenyl group, enhancing blood-brain barrier penetration . The diethylamino group increases steric bulk compared to dimethylamino, altering receptor interactions.

1-[3-(Dimethylamino)phenyl]ethan-1-one

- Structure: An aromatic ketone with a dimethylamino group attached to a phenyl ring.

- Molecular Formula: C₁₀H₁₃NO

- Key Properties: Used in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system, enabling electrophilic substitutions . The aromatic ring provides distinct electronic properties compared to aliphatic 1-(dimethylamino)hexan-3-one.

Isomeric and Stereochemical Variants

2,5-Dimethyl-3-hexanone (CAS 142-30-3)

- Structure : A structural isomer with methyl groups at positions 2 and 5 and a ketone at position 3.

- Molecular Formula : C₈H₁₆O

- Used as a solvent or fragrance intermediate due to its simpler structure.

(S)- and (R)-1-(2,2-Dimethyl-6-methylenecyclohexyl)hexan-3-one

- Structure : Chiral variants with a cyclohexyl substituent and methylene group.

- Molecular Formula : C₁₅H₂₄O

- Key Properties: Exhibits optical activity ([α]²⁴D = ±17–20°), critical for enantioselective synthesis . The cyclohexyl group introduces steric hindrance, contrasting with the linear chain of 1-(dimethylamino)hexan-3-one.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(Dimethylamino)hexan-3-one | C₈H₁₇NO | 143.23 | -N(CH₃)₂ at C1, ketone at C3 | Synthetic intermediate |

| Isoamidone | C₂₁H₂₅NO | 307.43 | -N(CH₃)₂, -C₆H₅ at C4, -CH₃ at C5 | Pharmaceutical opioid agent |

| N,N-Diethyl Hexedrone | C₁₆H₂₅NO | 247.38 | -N(C₂H₅)₂ at C2, -C₆H₅ at C1 | Stimulant (seized material) |

| 2,5-Dimethyl-3-hexanone | C₈H₁₆O | 128.21 | -CH₃ at C2 and C5 | Solvent, fragrance intermediate |

| (S)-Enantiomer of Cyclohexyl Derivative | C₁₅H₂₄O | 220.35 | Cyclohexyl-methylene group | Enantioselective synthesis |

Research Findings and Key Differences

Pharmacological Activity: Isoamidone and N,N-Diethyl Hexedrone exhibit CNS activity due to aromatic/bulky substituents, whereas 1-(dimethylamino)hexan-3-one lacks documented bioactivity .

Synthetic Utility: The cyclohexyl derivative () demonstrates the role of stereochemistry in catalysis, achieving >97% regioisomeric purity via chemo-enzymatic methods . 1-(Dimethylamino)hexan-3-one’s simpler structure makes it less versatile in asymmetric synthesis compared to chiral analogues.

Physicochemical Properties: Diethyl Hexedrone’s phenyl group increases logP (lipophilicity) by ~2 units compared to 1-(dimethylamino)hexan-3-one, as predicted by its structure . The dimethylamino group in 1-(dimethylamino)hexan-3-one provides moderate basicity (pKa ~8–9), influencing its solubility in acidic media .

Q & A

Q. What precautions are necessary when handling 1-(Dimethylamino)hexan-3-one in solvent-free reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。